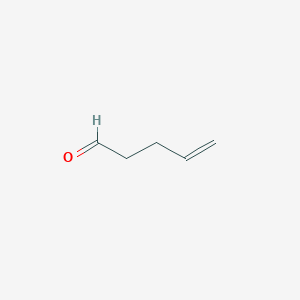

4-Pentenal

Descripción general

Descripción

3,4,5,6-Tetracloro-[1,2]benzoquinona es un compuesto orgánico artificial que pertenece a la familia de las quinonas. Es un sólido amarillo con la fórmula molecular C6Cl4O2 y un peso molecular de 245.88 g/mol .

Aplicaciones Científicas De Investigación

3,4,5,6-Tetracloro-[1,2]benzoquinona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en reacciones de oxidación y sustitución.

Biología: El compuesto se estudia por sus interacciones con moléculas biológicas y sus posibles efectos sobre los procesos celulares.

Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 3,4,5,6-Tetracloro-[1,2]benzoquinona involucra su capacidad para actuar como un agente oxidante. Puede aceptar electrones de otras moléculas, lo que lleva a su oxidación. Esta propiedad se utiliza en varias reacciones químicas y procesos industriales. Además, su inhibición de las enzimas citocromo P450 afecta el metabolismo de los fármacos y otros compuestos, lo que la convierte en una herramienta valiosa en la investigación farmacológica .

Análisis Bioquímico

Cellular Effects

In the context of cellular effects, 4-Pentenal has been found to induce increases in intracellular calcium in cultured neonatal rat trigeminal ganglion neurons . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

3,4,5,6-Tetracloro-[1,2]benzoquinona se puede sintetizar a través de varios métodos. Una ruta sintética común implica la cloración de 1,2-benzoquinona. La reacción se lleva a cabo típicamente en presencia de un agente clorante como gas cloro o cloruro de sulfuryl en condiciones controladas . Las condiciones de reacción, incluyendo la temperatura y el solvente, pueden influir significativamente en el rendimiento y la pureza del producto.

Los métodos de producción industrial a menudo involucran procesos de cloración a gran escala, donde los parámetros de reacción se optimizan para obtener la máxima eficiencia y rentabilidad. El producto luego se purifica a través de recristalización u otras técnicas de purificación adecuadas para lograr la calidad deseada .

Análisis De Reacciones Químicas

3,4,5,6-Tetracloro-[1,2]benzoquinona experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede actuar como un agente oxidante en la síntesis orgánica, facilitando la oxidación de varios sustratos.

Reducción: El compuesto se puede reducir para formar tetraclorohidroquinona en condiciones apropiadas.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como borohidruro de sodio para la reducción y nucleófilos como aminas para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

3,4,5,6-Tetracloro-[1,2]benzoquinona es similar a otras quinonas, como tetracloro-1,4-benzoquinona y tetrafluoro-1,4-benzoquinona. su estructura y reactividad únicas la hacen distinta. Por ejemplo:

Tetracloro-1,4-benzoquinona: Este compuesto tiene átomos de cloro en diferentes posiciones en el anillo de benzoquinona, lo que lleva a diferentes reactividad y aplicaciones.

Tetrafluoro-1,4-benzoquinona: La presencia de átomos de flúor en lugar de cloro da como resultado diferentes propiedades químicas y reactividad.

Estas diferencias resaltan la singularidad de 3,4,5,6-Tetracloro-[1,2]benzoquinona y sus aplicaciones específicas en varios campos.

Actividad Biológica

4-Pentenal, also known as pent-4-enal, is an organic compound classified as an alpha-hydrogen aldehyde. Its chemical formula is CHO, and it has garnered attention for its various biological activities and applications in food science, fragrance, and potential therapeutic uses. This article delves into the biological activity of this compound, summarizing research findings, case studies, and its implications in various fields.

This compound is characterized by its unsaturated aldehyde structure, which contributes to its reactivity and biological properties. The compound is known for its distinctive aroma and flavor, making it a valuable ingredient in food and fragrance industries.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 84.12 g/mol |

| Boiling Point | 103 °C |

| Density | 0.81 g/cm³ |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus , suggesting potential applications as a natural preservative in food products . The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, research on the Sarcoma 180 model revealed that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells . This suggests a potential role for this compound in cancer therapeutics.

Flavoring Agent

As a flavoring agent, this compound is recognized for its pleasant odor profile, often described as fruity or floral. It is used in various food products to enhance flavor and aroma. Its application as a food additive has been approved under various regulatory frameworks .

Case Studies

- Food Preservation : A study investigated the use of this compound as a natural preservative in meat products. Results indicated that incorporation of this compound significantly reduced microbial load and extended shelf life without compromising sensory qualities .

- Cancer Research : In a controlled experiment involving human cancer cell lines, treatments with this compound derivatives resulted in a marked decrease in cell viability, highlighting its potential as an anticancer agent. The study suggested further exploration into its mechanisms and effectiveness against different cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.

- Flavor Enhancement : The compound's structure contributes to its ability to bind with olfactory receptors, enhancing flavor perception.

Propiedades

IUPAC Name |

pent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMSUJWRUHPEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062178 | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cooked brown and roasted aroma | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2100-17-6 | |

| Record name | 4-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K1W8950B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Pentenal?

A1: The molecular formula of this compound is C5H8O, and its molecular weight is 84.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [1H NMR analysis of this compound reveals distinct signals for protons in different chemical environments.][9] Kinetic isotope effects have been studied using 14C and 18O labeling in conjunction with 1H NMR. []

- Mass Spectrometry (MS): MS analysis provides information about the molecular weight and fragmentation pattern of this compound. [, ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in this compound, such as the aldehyde C=O stretch. []

Q3: What is the stability of this compound under different conditions?

A3: this compound can undergo various reactions, including:

- Oxidation: It can be oxidized to 4-pentenoic acid. []

- Reduction: It can be reduced to 4-pentenol. []

- Cyclization: In the presence of appropriate catalysts, it can undergo intramolecular hydroacylation to form cyclopentanone. [, , , , , , , ]

- Thermal Rearrangement: Upon heating, it can rearrange to form 3-pentenal. []

Q4: What is the role of this compound in rhodium-catalyzed hydroacylation reactions?

A4: this compound serves as a model substrate for studying rhodium-catalyzed intramolecular hydroacylation, a reaction that forms cyclopentanone. [, , , , , , , ] This reaction involves the activation of the aldehydic C-H bond and subsequent cyclization.

Q5: How does the structure of the catalyst influence the selectivity and efficiency of this compound hydroacylation?

A5: Research indicates that:

- Cationic Rhodium Complexes: Catalysts like [Rh(chiral diphosphine)]+ show high turnover numbers and frequencies at room temperature. [] The type of chiral diphosphine ligand significantly impacts enantioselectivity, with BINAP often yielding excellent results. [, , ]

- Bulky Ligands: In the hydroacylation of alkynes, bulky ligands on the rhodium catalyst can influence regioselectivity, favoring the formation of specific isomers. []

Q6: What are the synthetic applications of this compound hydroacylation?

A6: The reaction is highly valuable for constructing:

- Cyclopentanones: this compound and its derivatives readily cyclize to form substituted cyclopentanones, which are important structural motifs in various natural products. [, , , , , , , , ]

- Enantiomerically Pure Compounds: The use of chiral diphosphine ligands in rhodium-catalyzed hydroacylation allows for the asymmetric synthesis of enantiomerically enriched cyclopentanones. [, , , ]

- Natural Product Intermediates: This methodology has been employed in the synthesis of several natural products and their intermediates, showcasing its utility in complex molecule synthesis. [, ]

Q7: Have computational methods been applied to study the hydroacylation of this compound?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of rhodium-catalyzed hydroformylation of 1,3-butadiene, a reaction related to this compound. [] These calculations help understand the selectivity towards different products. Additionally, DFT has been used to study the cycloisomerization of 2-allyl-4-pentenal derivatives. []

Q8: How is this compound synthesized?

A8: Several synthetic routes to this compound exist, including:

- Pyrolysis of Vinyloxypentene: This multi-step process starts with 1-penten-3-ol and yields this compound as the final product. []

- Claisen Rearrangement: This reaction involves the rearrangement of an allyl vinyl ether to form an aldehyde, with this compound being accessible through this method. [, ]

- Pyrolysis of Azetidinone Derivatives: This method utilizes the thermal decomposition of azetidinone derivatives to generate various valuable intermediates, including this compound. [, ]

Q9: Where is this compound found naturally?

A9: this compound has been identified as a volatile component in various fruits, including cherry tomatoes and Cornus officinalis Sieb. et Zucc. [, ] Its concentration can be influenced by factors such as nitrogen and potassium levels in the soil. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.